(6-Chloroimidazo[1,2-b]pyridazin-3-yl)(pyridin-2-yl)methanone
Overview
Description
Preparation Methods
The synthesis of (6-Chloroimidazo[1,2-b]pyridazin-3-yl)(pyridin-2-yl)methanone can be achieved through a convenient two-step one-pot reaction. This method involves the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate and active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone . The reaction conditions are mild and the yields are moderate to high .
Chemical Reactions Analysis
(6-Chloroimidazo[1,2-b]pyridazin-3-yl)(pyridin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: It can undergo substitution reactions with various nucleophiles and electrophiles.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biological studies to understand various biochemical pathways.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (6-Chloroimidazo[1,2-b]pyridazin-3-yl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is known to affect various biochemical processes .
Comparison with Similar Compounds
(6-Chloroimidazo[1,2-b]pyridazin-3-yl)(pyridin-2-yl)methanone can be compared with other similar compounds such as:
Imidazo[1,2-a]pyridines: These compounds share a similar core structure and exhibit diverse biological properties.
N-(Pyridin-2-yl)amides: These compounds are synthesized from similar starting materials and have varied medicinal applications.
This compound stands out due to its unique combination of the imidazo[1,2-b]pyridazin and pyridin-2-yl groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
(6-chloroimidazo[1,2-b]pyridazin-3-yl)-pyridin-2-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN4O/c13-10-4-5-11-15-7-9(17(11)16-10)12(18)8-3-1-2-6-14-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUKDKQWQIBUGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CN=C3N2N=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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